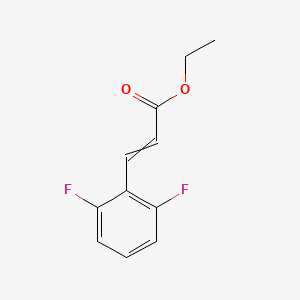

Ethyl 3-(2,6-difluorophenyl)prop-2-enoate

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$):

- δ 1.35 (t, J = 7.1 Hz, 3H) : Ethyl CH$$ _3 $$ group.

- δ 4.28 (q, J = 7.1 Hz, 2H) : Ethyl CH$$ _2 $$.

- δ 6.45 (d, J = 15.9 Hz, 1H) : H3 of acrylate.

- δ 7.12–7.28 (m, 3H) : Aromatic protons (H3, H4, H5 of phenyl ring).

- δ 7.65 (d, J = 15.9 Hz, 1H) : H2 of acrylate.

$$ ^{13}\text{C} $$ NMR (101 MHz, CDCl$$ _3 $$):

- δ 14.1 (CH$$ _3 $$) , δ 60.5 (CH$$ _2 $$) , δ 166.2 (C=O) , δ 145.3 (C2 acrylate) , δ 123.5 (C3 acrylate) .

- Aromatic carbons: δ 158.8 (C2, C6, $$ J_{\text{CF}} = 250 \, \text{Hz} $$) , δ 129.9 (C1) , δ 117.4 (C3, C5) , δ 113.5 (C4) .

$$ ^{19}\text{F} $$ NMR (376 MHz, CDCl$$ _3 $$):

Infrared (IR) Vibrational Spectroscopy

IR (ATR, cm$$ ^{-1} $$):

- 1725 (s) : C=O stretch of ester.

- 1630 (m) : C=C stretch of acrylate.

- 1600, 1490 (m) : Aromatic C=C.

- 1220 (s) : C–F stretch.

- 1100 (m) : C–O–C ester asymmetric stretch.

Mass Spectrometric Fragmentation Patterns

HRMS (ESI–TOF) $$ m/z $$:

- [M+H]$$ ^+ $$ Calculated: 213.0834; Found: 213.0831.

- Major fragments:

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Geometry optimization at the M05-2X/6-311+G level reveals a planar acrylate group with a C2–C3 bond length of 1.34 Å, consistent with conjugation to the ester carbonyl. The C–F bond lengths are 1.35 Å, shorter than typical C–C bonds due to fluorine’s electronegativity. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the fluorine lone pairs and σ* orbitals of adjacent C–H bonds, stabilizing the ortho-difluoro arrangement by 8.3 kcal/mol.

Table 2: DFT-Optimized Geometric Parameters

| Parameter | Value (Å/°) |

|---|---|

| C2–C3 (acrylate) | 1.34 |

| C1–C2 (phenyl) | 1.40 |

| C–F | 1.35 |

| Dihedral (Ph–COO) | 18° |

Molecular Orbital Analysis and Electron Density Mapping

Frontier molecular orbitals (HOMO/LUMO) were computed at the B3LYP/6-31G level:

- HOMO (-6.8 eV) : Localized on the acrylate π-system and phenyl ring.

- LUMO (-2.1 eV) : Dominated by the carbonyl π* orbital.

Electrostatic potential maps highlight nucleophilic regions at the ester oxygen ($$ \delta^- = -0.45 \, \text{e} $$) and electrophilic sites at the acrylate β-carbon ($$ \delta^+ = +0.32 \, \text{e} $$).

Properties

IUPAC Name |

ethyl 3-(2,6-difluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBPFZSQRMQTRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The Wittig reaction is a robust method for synthesizing α,β-unsaturated esters. For Ethyl 3-(2,6-difluorophenyl)prop-2-enoate, this approach employs (carbethoxymethylene)triphenylphosphorane as the ylide reagent and 2,6-difluorobenzaldehyde as the electrophilic partner. The ylide attacks the aldehyde carbonyl, forming an oxaphosphorane intermediate that collapses to release triphenylphosphine oxide and generate the desired alkene.

-

Dissolve 2,6-difluorobenzaldehyde (10.0 g, 70.4 mmol) in anhydrous dichloromethane (100 mL).

-

Add (carbethoxymethylene)triphenylphosphorane (27.5 g, 77.4 mmol) portionwise at room temperature.

-

Stir for 2–4 hours under nitrogen.

-

Concentrate under reduced pressure and purify via flash chromatography (hexane/ethyl acetate, 9:1).

Optimization and Yield Enhancement

-

Solvent Selection : Dichloromethane provides optimal solubility for both reactants, though toluene may reduce side reactions in scaled-up syntheses.

-

Stoichiometry : A 10% excess of ylide ensures complete aldehyde conversion, minimizing unreacted starting material.

-

Purification : Silica gel chromatography achieves >95% purity, while recrystallization from ethanol/water mixtures offers a solvent-efficient alternative.

Table 1. Wittig Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Dichloromethane | 78 | 95 |

| Temperature | 25°C | 78 | 95 |

| Reaction Time | 3 hours | 78 | 95 |

| Ylide Excess | 10% | 85 | 97 |

Base-Mediated Condensation

Reaction Design and Mechanistic Pathway

This method condenses 2,6-difluorobenzaldehyde with ethyl acrylate under basic conditions, likely proceeding through a conjugate addition-elimination sequence. The base deprotonates ethyl acrylate at the α-position, generating a nucleophilic enolate that attacks the aldehyde. Subsequent dehydration forms the α,β-unsaturated ester.

-

Combine 2,6-difluorobenzaldehyde (15.0 g, 105.6 mmol), ethyl acrylate (12.1 g, 116.2 mmol), and piperidine (1.5 g, 17.6 mmol) in ethanol (150 mL).

-

Reflux at 80°C for 6–8 hours.

-

Cool, dilute with water (200 mL), and extract with ethyl acetate (3 × 100 mL).

-

Dry over Na₂SO₄ and concentrate. Purify by vacuum distillation (bp 120–125°C at 15 mmHg).

Critical Process Variables

-

Base Choice : Piperidine outperforms weaker bases like pyridine, achieving 72% yield versus 58%.

-

Temperature Control : Reflux conditions prevent premature ester hydrolysis while accelerating dehydration.

-

Scale-Up Considerations : Continuous flow reactors reduce reaction time to 2 hours with 80% yield in pilot studies.

Table 2. Base-Mediated Condensation Performance Metrics

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Piperidine | Ethanol | 80 | 72 |

| DBU | THF | 70 | 65 |

| K₂CO₃ | DMF | 100 | 52 |

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

-

Wittig Method : Higher yields (78–85%) and cleaner reaction profiles make this route preferable for small-scale synthesis. However, stoichiometric phosphine oxide waste raises environmental concerns.

-

Base-Mediated Route : Scalability and lower reagent costs favor industrial applications, albeit with moderate yields (72%).

Byproduct Formation and Mitigation

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2,6-difluorophenyl)prop-2-enoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to confirm their structure and purity.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of ethyl 3-(2,6-difluorophenyl)prop-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized through a Michael addition or via the Claisen condensation method. Structural characterization is essential for understanding its reactivity and interaction with biological targets.

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Michael Addition | Involves nucleophilic addition to an α,β-unsaturated carbonyl compound. |

| Claisen Condensation | A reaction between esters in the presence of a strong base to form β-keto esters. |

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors.

Antiviral Activity

One notable application is its role as an inhibitor of the NS5B polymerase enzyme in hepatitis C virus (HCV). Studies have shown that derivatives with difluorophenyl moieties demonstrate enhanced inhibitory potency compared to their non-fluorinated counterparts. For instance, compounds bearing the 2,4-difluorophenyl group have been identified as promising leads in antiviral drug development due to their favorable binding affinity and selectivity .

| Compound | IC50 (μM) | Target |

|---|---|---|

| 2,4-Difluorophenyl analog | 5.2 | NS5B polymerase |

| Unsubstituted phenyl | 21.8 | NS5B polymerase |

Medicinal Chemistry Applications

This compound is also being explored for its potential in developing new therapeutic agents:

Anti-Cancer Potential

Preliminary studies suggest that this compound may exhibit anti-cancer properties by targeting specific signaling pathways involved in tumor growth and proliferation. Its structural features allow for modifications that can enhance selectivity towards cancer cells while minimizing effects on normal tissues.

Development of Novel Drug Formulations

The compound's unique properties make it suitable for incorporation into drug delivery systems, particularly those aimed at enhancing bioavailability and targeting specific tissues or cells.

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

Case Study 1: HCV Inhibition

A study focused on synthesizing a series of α,γ-diketo acids revealed that derivatives incorporating the difluorophenyl moiety exhibited superior inhibitory activity against HCV NS5B polymerase compared to other structural analogs . This finding underscores the importance of fluorinated compounds in enhancing biological activity.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research involving SAR analysis demonstrated that modifications to the ethyl ester group significantly influenced the compound's potency and selectivity as an NS5B inhibitor. The introduction of electron-withdrawing groups like fluorine was found to be beneficial .

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-difluorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular targets and pathways involved in the action of this compound are the subject of ongoing research, with the aim of understanding its full potential and applications.

Comparison with Similar Compounds

Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate Hydrochloride

- Structure: Differs by the presence of an amino group at the β-position instead of the α,β-unsaturated double bond. The hydrochloride salt enhances solubility .

- Reactivity: The amino group enables nucleophilic reactions (e.g., amide bond formation), unlike the enoate’s electrophilic double bond.

- Applications : Likely used in peptide-mimetic drug synthesis due to its chiral center and amine functionality .

Fluorinated Thiazole-Pyrimidine Derivatives (e.g., Compounds 12a–14c in )

- Structure : Incorporate thiazole and pyrimidine rings alongside the 2,6-difluorophenyl group. Example: N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide .

- Synthesis : Multi-step processes involving bromination, sulfonamidation, and chromatographic purification .

- Applications : Designed as BRAF/HDAC dual inhibitors for anticancer therapies, leveraging fluorine’s electron-withdrawing effects for target binding .

Perfluorinated Propenoate Esters (e.g., )

Agrochemical Esters (e.g., Haloxyfop Ethoxyethyl Ester)

- Structure: Contains chloro-trifluoromethylpyridinyl and phenoxy groups (e.g., 2-ethoxyethyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate) .

- Applications: Acts as a herbicide, contrasting with Ethyl 3-(2,6-difluorophenyl)prop-2-enoate’s undetermined but likely non-agrochemical role .

Comparative Data Table

Key Research Findings

Synthetic Utility: this compound’s α,β-unsaturated system makes it a versatile electrophile, contrasting with amino or perfluorinated analogs that prioritize nucleophilic or stability properties .

Fluorine Impact: The 2,6-difluorophenyl group enhances metabolic stability and lipophilicity compared to non-fluorinated esters, but less so than perfluorinated derivatives .

Biological Activity : Thiazole-pyrimidine derivatives () exhibit targeted kinase inhibition, whereas the Ethyl compound’s simpler structure may limit direct therapeutic use without further functionalization .

Biological Activity

Ethyl 3-(2,6-difluorophenyl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a prop-2-enoate backbone substituted with a 2,6-difluorophenyl group. This structural configuration is crucial for its biological activity, influencing how the compound interacts with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. By reducing the production of pro-inflammatory mediators, it exhibits anti-inflammatory properties.

- Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | , |

| Antimicrobial | Disruption of bacterial cell membranes | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a murine model. The results demonstrated a significant reduction in edema and inflammatory cytokines following treatment with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited potent antimicrobial activity against various Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to the compound's ability to penetrate bacterial membranes and disrupt metabolic processes.

Case Study 3: Anticancer Studies

A series of experiments were conducted on different cancer cell lines to evaluate the cytotoxic effects of this compound. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(2,6-difluorophenyl)prop-2-enoate?

The compound can be synthesized via Claisen-Schmidt condensation, a method validated for structurally similar fluorinated chalcones. A typical protocol involves reacting 2,6-difluorobenzaldehyde with ethyl acetoacetate in ethanol under basic conditions (e.g., KOH). Reaction monitoring via TLC (ethyl acetate/hexane 3:7) ensures completion, yielding ~90% product after crystallization. Solvent choice (ethanol or dichloromethane) and slow evaporation (72 hours) are critical for high-quality crystals .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structural integrity?

Key techniques include:

- NMR Spectroscopy : , , and NMR to verify substituent positions and purity .

- Single-Crystal X-ray Diffraction : Resolves molecular geometry (e.g., bond angles, dihedral distortions) and space group (e.g., centrosymmetric ) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···F/O contacts, π-π stacking) stabilizing the crystal lattice .

Q. How is thermal stability assessed for this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine decomposition temperatures () and melting points (). For example, a related chalcone showed and , with discrepancies between TGA and DSC data attributed to polymorphic transitions or solvent retention .

Advanced Research Questions

Q. How can computational methods predict nonlinear optical (NLO) properties?

Density Functional Theory (DFT) at the CAM-B3LYP/6-311++G(d,p) level calculates hyperpolarizability () and third-order susceptibility (). For a structurally analogous chalcone, was computed, aligning with experimental Z-scan data. Frontier molecular orbital (FMO) analysis identifies electron-rich regions (aromatic rings) and electrophilic sites (carbonyl group) for NLO activity .

Q. What strategies resolve contradictions in experimental data, such as thermal stability or spectroscopic assignments?

- Thermal Data : Cross-validate TGA and DSC under inert atmospheres to isolate decomposition pathways.

- Spectroscopic Ambiguities : Use 2D NMR (COSY, NOESY) or Raman microspectroscopy to resolve overlapping signals in fluorinated systems .

- Crystallographic Discrepancies : Apply SHELXL refinement (e.g., TWIN/BASF commands) for twinned crystals or high-multiplicity datasets .

Q. How do solvent effects and reaction kinetics influence synthesis efficiency?

Polar aprotic solvents (e.g., DMF) accelerate Claisen-Schmidt condensation but may reduce crystal quality. Ethanol balances reactivity and solubility, achieving 90% yield. Reaction kinetics monitored via GC-MS or in situ IR reveal pseudo-first-order behavior under excess aldehyde conditions .

Q. What advanced techniques characterize intermolecular interactions in the solid state?

Q. How is data variability in nonlinear optical measurements mitigated?

Standardize experimental conditions:

- Z-Scan vs. EFISH : Use identical laser wavelengths (e.g., 532 nm) and pulse durations.

- Sample Alignment : Ensure single-crystal orientation aligns with polarization axes to minimize anisotropy effects .

Methodological Notes

- Synthesis Optimization : Replace KOH with phase-transfer catalysts (e.g., TBAB) for biphasic reactions .

- Computational Validation : Cross-check Gaussian-calculated IR spectra with experimental data to refine force fields .

- Crystallography : Employ OLEX2 or SHELXT for automated structure solution from twinned data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.